

Iproheptine: A Review of Its Discovery and Development

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Compound of Interest

Compound Name: Iproheptine

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Abstract

Iproheptine, a synthetic compound with vasoconstrictive and antihistaminic properties, has a history rooted in mid-20th century pharmaceutical research. First described in the scientific literature in 1960 and patented in 1962, it has been marketed in Japan as a nasal decongestant under the brand names Metron and Susat.[1] This technical guide provides a comprehensive overview of the available scientific and historical data on the discovery and development of **Iproheptine**, with a focus on its chemical synthesis, pharmacological profile, and clinical applications. Due to the limited availability of detailed early research data, this guide synthesizes the known information and highlights areas where data is scarce.

Introduction

Iproheptine, chemically known as N-isopropyl-1,5-dimethylhexylamine or N-isopropyloctodrine, is a sympathomimetic amine that has been used as a topical nasal decongestant.[1] Its development occurred during a period of intense research into synthetic amines for various therapeutic applications. This document aims to provide a detailed account of its history, from its initial synthesis to its pharmacological characterization and clinical use.

Discovery and History

The first scientific description of **Iproheptine** appeared in 1960, followed by a patent in 1962.^[1] It was subsequently marketed in Japan as an over-the-counter nasal decongestant.^[1] Preclinical studies conducted in the 1960s characterized its pharmacological effects, describing it as a vasoconstrictor and antihistamine.^[1]

Chemical Synthesis and Properties

While the original patent from 1962 would contain the definitive synthesis protocol, specific details of the industrial synthesis of **Iproheptine** are not widely published in publicly accessible literature. The synthesis of similar alkylamines typically involves the reductive amination of a corresponding ketone or an alkylation of an amine.

Table 1: Physicochemical Properties of **Iproheptine**

Property	Value
IUPAC Name	6-methyl-N-propan-2-ylheptan-2-amine
Other Names	N-isopropyl-1,5-dimethylhexylamine, N-isopropyloctodrine
Brand Names	Metron, Susat
CAS Number	13946-02-6
Chemical Formula	C ₁₁ H ₂₅ N
Molar Mass	171.328 g·mol ⁻¹

Pharmacology

Iproheptine's pharmacological activity is primarily attributed to its vasoconstrictor and antihistamine effects.^[1]

Pharmacodynamics

Preclinical studies in the 1960s revealed that **Iproheptine** possesses anticholinergic and antihistamine-like effects that were more potent than those of ephedrine.^[1] It was also noted to have hypotensive and cardiac inhibitive actions, distinguishing it from other sympathomimetic

amines.[1] The drug produces bronchodilation, vasoconstriction, and hemostasis in a manner similar to ephedrine or methoxyphenamine.[1] Interestingly, its effects on blood vessels, pupils, and saliva secretion were reported to be very weak.[1]

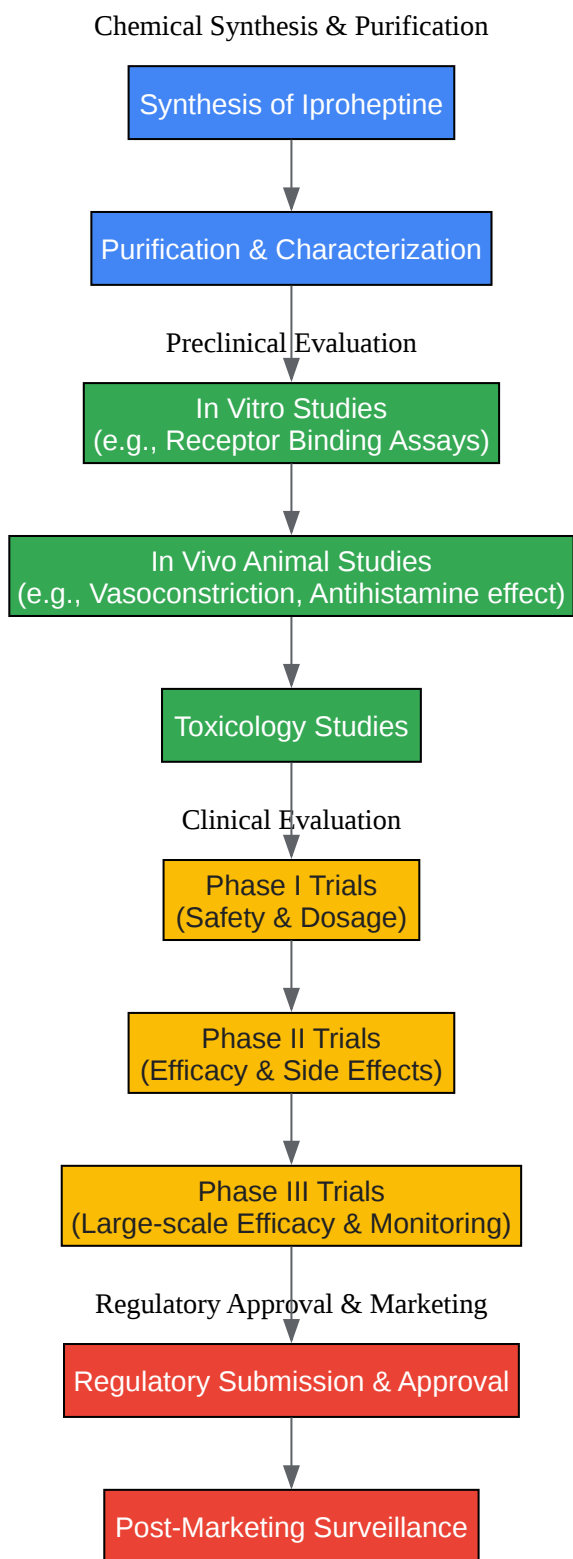
Close analogs of **Iproheptine**, such as methylhexanamine and tuaminoheptane, are known to act as norepinephrine and/or dopamine releasing agents by interacting with monoamine transporters.[1] This mechanism is thought to underlie their sympathomimetic and stimulant effects.[1] While not explicitly stated for **Iproheptine**, a similar mechanism of action is plausible.

Pharmacokinetics

Detailed pharmacokinetic data for **Iproheptine**, such as its absorption, distribution, metabolism, and excretion, are not extensively documented in the available literature.

Experimental Protocols

Detailed experimental protocols from the original preclinical studies of the 1960s are not readily available in modern databases. The following represents a generalized workflow for the pharmacological characterization of a novel sympathomimetic amine, based on common practices of the era.

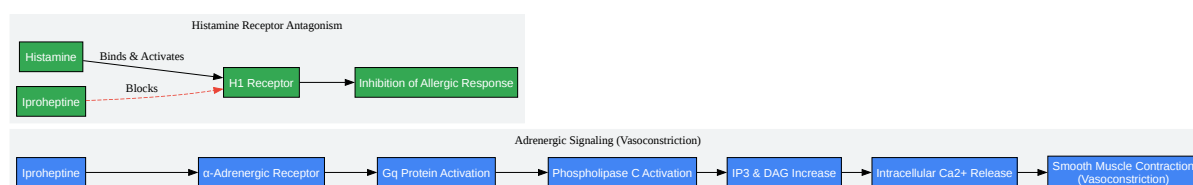


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Generalized Drug Development Workflow

Signaling Pathways

The precise signaling pathways through which **Iproheptine** exerts its effects have not been elucidated in detail in the available literature. However, based on its classification as a sympathomimetic amine and its vasoconstrictive properties, it is likely to interact with adrenergic receptors. Its antihistamine effects would be mediated by histamine receptors.



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Postulated Signaling Pathways for **Iproheptine**

Clinical Use and Availability

Iproheptine has been marketed as a nasal decongestant in Japan and is available over-the-counter.^[1] Its primary clinical application is for the relief of nasal congestion.

Conclusion

Iproheptine is a sympathomimetic amine with a history of use as a nasal decongestant. While its initial discovery and pharmacological characterization date back to the 1960s, detailed technical information regarding its synthesis, pharmacokinetics, and molecular mechanisms of action is not extensively available in the public domain. This guide provides a summary of the known information, highlighting the need for further research to fully elucidate the properties of

this compound. The provided diagrams for experimental workflow and signaling pathways are based on general pharmacological principles and the limited available data on **Iproheptine**.

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References

- 1. Iproheptine - Wikipedia [en.wikipedia.org]
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